molecular formula C8H8N2S2 B2589344 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione CAS No. 440092-62-6

6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione

Cat. No.: B2589344
CAS No.: 440092-62-6
M. Wt: 196.29
InChI Key: CCIKQTPISUSOEB-UHFFFAOYSA-N
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Description

“6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione” is a type of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

Thieno[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles through processes of ring opening and ring closure, is often used in the synthesis of condensed pyrimidines .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Thienopyrimidine Derivatives as GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as GnRH receptor antagonists, which could be beneficial in treating reproductive diseases. The modification of the core structure by incorporating specific substituents has been found crucial for enhancing receptor binding activity, indicating the versatility of these compounds in designing targeted therapies (Guo et al., 2003).

Optical and Electronic Properties : The study of thiopyrimidine derivatives, including thieno[2,3-d]pyrimidine compounds, has revealed their significant potential in nonlinear optics (NLO) and electronic applications. These findings suggest the usefulness of such compounds in developing new materials for optoelectronic devices (Hussain et al., 2020).

Organic Synthesis and Chemical Properties

Polyheterocyclic Synthesis : Thieno[2,3-b]pyridine-2-carbohydrazide derivatives have been synthesized, leading to the development of various polyheterocyclic compounds. This demonstrates the role of thienopyrimidines in facilitating complex organic synthesis, offering pathways to new chemical entities with potential applications in drug development and beyond (Elneairy et al., 2006).

Functionalisation for Lactate Uptake Inhibition : The exploration of the functionalization of the thieno[2,3-d]pyrimidinedione core for the development of lactate uptake inhibitors highlights the compound's utility in addressing metabolic disorders. This research opens up new avenues for the therapeutic targeting of monocarboxylate transporters (O'Rourke et al., 2018).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Pyrimidine derivatives, closely related to thienopyrimidines, have shown effectiveness as corrosion inhibitors, illustrating the potential of these compounds in protecting metals against corrosion in acidic environments. Such applications are crucial in industrial settings, extending the lifespan of metal structures and components (Abdelazim et al., 2021).

Properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKQTPISUSOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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